Regioisomeric Differentiation: 4-Carboxamide vs. 5-Carboxamide Indole Core
The target compound, N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide, is structurally defined by its 4-carboxamide linkage on the indole ring. A direct regioisomeric analog, N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide, possesses the same CAS registry (1324056-83-8) in some vendor listings, creating a significant risk of procurement of the wrong isomer . While quantitative target-specific activity data is not publicly available for a direct head-to-head comparison, class-level inferences from related indole carboxamide series indicate that the 4-carboxamide versus 5-carboxamide regiochemistry is a primary determinant of inhibitory potency against heme-containing dioxygenases like IDO1 [1].
| Evidence Dimension | Regioisomeric Configuration (Indole Core) |
|---|---|
| Target Compound Data | Indole-4-carboxamide, meta-phenyl dioxidothiazinane |
| Comparator Or Baseline | Indole-5-carboxamide, meta-phenyl dioxidothiazinane (same CAS registry listed by some vendors) |
| Quantified Difference | Not publicly quantified; differentiation is based on regioisomeric identity for SAR fidelity |
| Conditions | Structural identity verification by 1H-NMR, HPLC, or X-ray crystallography required prior to use |
Why This Matters
Procuring the wrong regioisomer will invalidate any SAR study or assay using this compound, as even minor changes in the indole-carboxamide attachment point can abolish target binding.
- [1] BindingDB. Indole-based IDO1 inhibitor data; ChEMBL-derived IC50 values for 4- and 5-substituted indole carboxamides. Accessed 2026-05-10. View Source
